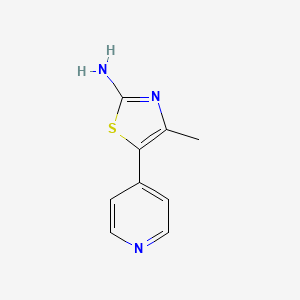
2-Amino-4-methyl-5-(pyridin-4-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-methyl-5-(pyridin-4-yl)thiazole is a heterocyclic compound that contains both a thiazole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylthiazole-2-amine with 4-bromopyridine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反応の分析
Types of Reactions
2-Amino-4-methyl-5-(pyridin-4-yl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole or pyridine derivatives.
科学的研究の応用
2-Amino-4-methyl-5-(pyridin-4-yl)thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 5-Methyl-4-pyridin-4-yl-thiazol-2-ylamine
- 4-Methyl-5-(2-pyridyl)thiazole
Uniqueness
2-Amino-4-methyl-5-(pyridin-4-yl)thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities or selectivities for molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C9H9N3S |
|---|---|
分子量 |
191.26 g/mol |
IUPAC名 |
4-methyl-5-pyridin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H2,10,12) |
InChIキー |
FFLLFDZJLHNKDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















